molecular formula C18H21FN2OS B4805357 [4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

Cat. No.: B4805357
M. Wt: 332.4 g/mol
InChI Key: VZEMFRICAKNOHR-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thienyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazinomethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Fluoroiodobenzene with a base like potassium carbonate in a polar solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)piperazinomethanone: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperazine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Fluorophenyl)piperazinomethanone: can be compared with other piperazine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the fluorophenyl and thienyl methanone groups in 4-(2-fluorophenyl)piperazinomethanone

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-13(2)17-11-14(12-23-17)18(22)21-9-7-20(8-10-21)16-6-4-3-5-15(16)19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEMFRICAKNOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
Reactant of Route 3
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
Reactant of Route 4
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
Reactant of Route 5
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
Reactant of Route 6
[4-(2-FLUOROPHENYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

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